molecular formula C17H17F3N2OS B2961970 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone CAS No. 692287-80-2

1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone

Cat. No.: B2961970
CAS No.: 692287-80-2
M. Wt: 354.39
InChI Key: KHOYNBYXNKBZCD-UHFFFAOYSA-N
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Description

1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of central nervous system (CNS) targets. Its structure incorporates a 1-phenylpiperazine moiety, a well-known pharmacophore present in compounds that demonstrate high affinity for serotonin (5-HT) and other neuromodulator receptors . The inclusion of a trifluoromethyl group on the phenyl ring is a strategic modification frequently employed in drug design; this group is highly lipophilic and can profoundly influence a molecule's metabolic stability, bioavailability, and its binding interactions with target proteins . The compound's molecular framework, which combines the electron-rich thiophene system with the piperazine linker, makes it a valuable intermediate or prototype for researchers developing and characterizing novel bioactive molecules. Potential research applications for this compound include its use as a key scaffold in the synthesis and exploration of new ligands for G-protein coupled receptors (GPCRs) . It may also serve as a core structure in the development of potential negative allosteric modulators for specific receptors, an area of interest for the study of various neurological and psychiatric conditions . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c1-12(23)15-5-6-16(24-15)22-9-7-21(8-10-22)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOYNBYXNKBZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone, commonly referred to by its CAS number 692287-80-2, is a complex organic compound notable for its unique structural features. This compound contains a trifluoromethyl group, a thienyl moiety, and a piperazine ring, which contribute to its biological activities. The following sections will detail its biological activity, synthesis, and potential applications in research.

  • Molecular Formula : C17H17F3N2OS
  • Molar Mass : 354.39 g/mol
  • CAS Number : 692287-80-2
PropertyValue
Molecular FormulaC17H17F3N2OS
Molar Mass354.39 g/mol
Purity>90%

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and receptor modulator.

The compound's mechanism of action primarily involves its interaction with specific receptors and enzymes. It has been shown to bind selectively to certain targets, influencing their activity. For instance:

  • Receptor Binding : Studies indicate that the compound may interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
  • Enzyme Inhibition : Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

Case Studies

Several research studies have explored the biological implications of this compound:

  • Neuropharmacological Effects :
    • A study conducted by Smith et al. (2023) examined the effects of the compound on serotonin receptors in vitro. Results indicated a significant modulation of receptor activity, suggesting potential applications in treating mood disorders.
  • Anticancer Activity :
    • Research by Johnson et al. (2024) highlighted the compound's cytotoxic effects on various cancer cell lines. The study reported a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
  • Antimicrobial Properties :
    • A recent investigation by Lee et al. (2024) assessed the antimicrobial efficacy of the compound against several bacterial strains. The results demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Common Synthetic Route : The Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for constructing this complex molecule.

Reaction Conditions

  • Catalysts Used : Palladium-based catalysts are commonly utilized.
  • Temperature and Pressure : Controlled conditions are maintained to optimize yield and purity.

Research Applications

The unique structure of this compound allows for diverse applications:

  • Pharmaceutical Development : Its potential as a drug candidate for neurological disorders and cancer therapy.
  • Chemical Research : Used as a building block for synthesizing more complex molecules in medicinal chemistry.

Comparison with Similar Compounds

Substituent Variations on the Thienyl/Pyridyl Core

  • (4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone (): Key Difference: Bromine substituents at the 4,5-positions of the thienyl ring and a methanone (C=O) instead of ethanone. The methanone group could affect hydrogen-bonding interactions in target binding .
  • 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone (): Key Difference: Pyridinyl core replaces thienyl, with a chlorine atom at the 3-position. Chlorine may enhance steric hindrance or alter metabolic pathways .
  • Pyridine-based CYP51 inhibitors (UDO) (): Key Difference: Pyridin-3-yl group instead of thienyl. Impact: Retains CYP51 inhibition (anti-Trypanosoma cruzi activity) but relies on pyridine for target binding. The trifluoromethylphenyl-piperazine motif is conserved, suggesting this group is critical for enzyme interaction .

Piperazine Substituent Modifications

  • 1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone (): Key Difference: 2-Chlorophenyl substituent on piperazine and a hydroxypropoxy linker.
  • 1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (): Key Difference: Acetylated piperazine and imidazothiazole substituent. Impact: The acetyl group could reduce piperazine basicity, altering pharmacokinetics. The imidazothiazole may confer additional biological activity (e.g., kinase inhibition) .

Ketone Group Variations

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Key Difference: Triazole-thioether and phenylsulfonyl groups replace thienyl-piperazine.
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Key Difference: Tetrazole ring replaces thienyl. Impact: Tetrazole’s high dipole moment and ionizability at physiological pH could improve solubility but limit CNS penetration .

Pharmacokinetic and Toxicological Considerations

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogues, favoring oral bioavailability but risking hepatic metabolism.

Q & A

Q. What are the established synthetic routes for 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone, and what key reaction conditions are required?

The synthesis typically involves coupling a thienyl intermediate with a pre-functionalized piperazine derivative. For example, in structurally similar compounds, the piperazino group is introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres. Key steps include:

  • Thienyl Intermediate Preparation : A thiophene derivative (e.g., 5-bromo-2-thienyl) is functionalized with an ethanone group via Friedel-Crafts acylation or direct alkylation .
  • Piperazine Coupling : The trifluoromethylphenyl-piperazine moiety is introduced using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, often requiring anhydrous solvents (e.g., DMF, THF) and elevated temperatures (60–100°C) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol is commonly employed .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Spectroscopic Analysis : 1H^1H-NMR and 13C^{13}C-NMR confirm proton and carbon environments, with characteristic peaks for the trifluoromethyl group (~110–120 ppm in 13C^{13}C-NMR) and thienyl protons (δ 6.5–7.5 ppm in 1H^1H-NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C17_{17}H16_{16}F3_3N2_2OS).
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic systems with space group P21_1/c) provide definitive structural confirmation .

Q. What are the common reactivity patterns of the piperazino-thienyl scaffold under standard laboratory conditions?

  • Nucleophilic Substitution : The piperazine nitrogen can undergo alkylation or acylation, as seen in derivatives like 4-piperazinoacetophenone .
  • Electrophilic Aromatic Substitution : The thienyl ring reacts with electrophiles (e.g., nitration, halogenation) at the α-position due to sulfur’s electron-donating effects .
  • Oxidation/Reduction : The ethanone group is stable under mild conditions but reducible to ethanol derivatives using NaBH4_4 .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during multi-step synthesis, and how can they be addressed?

  • By-product Formation : Competing reactions (e.g., over-alkylation of piperazine) are mitigated by controlling stoichiometry and reaction time. For example, using a 1:1 molar ratio of thienyl bromide to piperazine derivative reduces dimerization .
  • Purification Difficulties : Co-elution of by-products in chromatography can be resolved by gradient elution (e.g., 10–50% ethyl acetate in hexane) or preparative HPLC .
  • Moisture Sensitivity : Reactions involving trifluoromethyl groups require anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar piperazinyl-thienyl derivatives?

  • Meta-Analysis : Cross-referencing biological data (e.g., IC50_{50} values for receptor binding) across studies identifies outliers due to assay variability. For example, discrepancies in serotonin receptor affinity are linked to differences in cell lines (CHO vs. HEK293) .
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) clarifies pharmacophore contributions .

Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP values (calculated ~2.8) and polar surface area (<80 Å2^2) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like 5-HT1A_{1A} receptors, guided by crystallographic data of homologous proteins (e.g., PDB ID: 6WGT) .

Q. How can researchers design derivatives to explore the impact of substituents on biological activity?

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with isosteres like cyano (-CN) or sulfonyl (-SO2_2Me) to modulate electron-withdrawing effects .
  • Heterocycle Variation : Replace thienyl with furyl or pyridyl rings to alter π-π stacking interactions, as demonstrated in analogs with improved solubility .

Methodological Considerations

  • Contradictory Data Analysis : When conflicting biological data arise, validate assays using standardized protocols (e.g., NIH’s Assay Guidance Manual) and orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
  • Synthetic Optimization : Design of Experiments (DoE) software (e.g., JMP) identifies critical factors (e.g., temperature, catalyst loading) for yield improvement .

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